N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(pentafluorophenoxy)acetamide
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Overview
Description
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-(2,3,4,5,6-PENTAFLUOROPHENOXY)ACETAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-(2,3,4,5,6-PENTAFLUOROPHENOXY)ACETAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a β-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the phenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a phenyl group, often using a Friedel-Crafts acylation reaction.
Attachment of the pentafluorophenoxy group: This can be done through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a pentafluorophenol derivative.
Formation of the acetamide group: This step involves the reaction of the intermediate compound with an acylating agent, such as acetic anhydride or acetyl chloride, to form the final product.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-(2,3,4,5,6-PENTAFLUOROPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Halogens, alkyl halides, or other electrophiles/nucleophiles.
Hydrolysis conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent for treating diseases, subject to further research and clinical trials.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-(2,3,4,5,6-PENTAFLUOROPHENOXY)ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-(2,3,4,5,6-TRIFLUOROPHENOXY)ACETAMIDE
- N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-(2,3,4,5,6-TETRAFLUOROPHENOXY)ACETAMIDE
Uniqueness
The uniqueness of N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-(2,3,4,5,6-PENTAFLUOROPHENOXY)ACETAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the pentafluorophenoxy group, in particular, may enhance its stability and lipophilicity, potentially leading to improved pharmacokinetic properties.
Properties
Molecular Formula |
C19H14F5N3O3 |
---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2,3,4,5,6-pentafluorophenoxy)acetamide |
InChI |
InChI=1S/C19H14F5N3O3/c1-9-17(19(29)27(26(9)2)10-6-4-3-5-7-10)25-11(28)8-30-18-15(23)13(21)12(20)14(22)16(18)24/h3-7H,8H2,1-2H3,(H,25,28) |
InChI Key |
MFHYLPQZMHEYJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)COC3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
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